Potassium octafluoroadipate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;2,2,3,3,4,4,5,5-octafluorohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O4.2K/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;;/h(H,15,16)(H,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYDXPKDSLMHA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8K2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Potassium Octafluoroadipate
Precursor Synthesis and Feedstock Derivation
The foundation of potassium octafluoroadipate synthesis lies in the creation of its parent molecule, octafluoroadipic acid, or its derivatives from suitable fluorinated feedstocks.
A primary route for generating the C6 backbone of octafluoroadipate involves the oxidative cleavage of a fluorinated cyclic alkene. google.com Decafluorocyclohexene (B1669410) is a common precursor used in this process. google.com The oxidation is typically carried out using strong oxidizing agents such as potassium chlorate (B79027) or potassium dichromate. google.com For instance, decafluorocyclohexene can be oxidized by potassium chlorate, followed by the removal of the excess oxidant with oxalic acid. google.com This reaction cleaves the cyclic structure to form a linear six-carbon chain, which becomes the precursor to octafluoroadipic acid. google.compearson.com Another cited example involves the oxidation of 1,4-divinylperfluorobutane using potassium dichromate to yield a product mixture containing the dipotassium (B57713) salt of octafluoroadipic acid. google.com
Table 1: Example of Precursor Oxidation
| Precursor | Oxidizing Agent | Key Product |
|---|---|---|
| Decafluorocyclohexene | Potassium Chlorate | Mixed salt containing dithis compound |
| 1,4-Divinylperfluorobutane | Potassium Dichromate | Mixed salt containing dithis compound |
Once octafluoroadipic acid is formed, or if it is used as the starting material, it can be converted to its potassium salt through a straightforward acid-base neutralization reaction. This process involves treating the octafluoroadipic acid with a potassium-containing base, such as potassium hydroxide (B78521) (KOH). google.com In a typical procedure following the oxidation of a precursor, the resulting acidic solution is treated with potassium hydroxide to adjust the pH to a neutral or slightly alkaline value (e.g., 7.5-9), which facilitates the formation of dithis compound. google.com This salt can then be isolated from the solution, often by drying. google.com
Reaction Pathways and Mechanistic Considerations in this compound Synthesis
Understanding the underlying mechanisms of the synthetic pathway is crucial for optimizing reaction conditions and yields. The transformation from fluorinated alkenes to this compound involves several key mechanistic steps.
The core of the synthesis is the oxidative cleavage of the carbon-carbon double bond in the perfluoroalkene precursor. nih.gov This transformation is a fundamental reaction in organic chemistry, classically performed through methods like ozonolysis, though industrial processes may use other strong oxidants. nih.govnih.gov When a cyclic alkene like decafluorocyclohexene is subjected to strong oxidizing agents like potassium permanganate (B83412) or potassium chlorate, the double bond is broken. google.com This process effectively "unravels" the ring structure to yield a linear dicarboxylic acid derivative. pearson.com The reaction proceeds by attacking the electron-rich double bond, leading to the formation of intermediate species that ultimately resolve into two carbonyl groups, in this case, the two carboxylic acid functions of what becomes octafluoroadipic acid. nih.gov
The formation of this compound from its parent acid is a classic acid-base neutralization. Octafluoroadipic acid is a dicarboxylic acid, meaning it has two acidic protons on its carboxyl groups (-COOH). When a strong base like potassium hydroxide is introduced, the hydroxide ions (OH⁻) readily abstract these acidic protons. google.com This results in the formation of two carboxylate ions (-COO⁻) and water. The negatively charged carboxylate groups are then electrostatically associated with the potassium cations (K⁺) present in the solution, forming the dithis compound salt. google.com Controlling the pH is important to ensure that both carboxylic acid groups are deprotonated to form the dipotassium salt. google.com
An alternative and sometimes intermediate pathway for obtaining high-purity octafluoroadipic acid involves the formation of an acyl halide. google.com In this method, the mixed salt product from the initial oxidation, which contains dithis compound, is treated with a chlorinating agent such as phosphorus trichloride (B1173362) or oxalyl chloride. google.com This converts the carboxylate groups into more reactive acyl chloride groups (-COCl), forming octafluoroadipoyl chloride. google.comvanderbilt.edu
This acyl chloride is a key intermediate that can be readily purified. wikipedia.org The final step is the hydrolysis of the acyl chloride. google.comsavemyexams.com This reaction is a nucleophilic acyl substitution, where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. vanderbilt.edulibretexts.org This leads to the expulsion of a chloride ion and the formation of a carboxylic acid group. savemyexams.comlibretexts.org Since there are two acyl chloride groups, this hydrolysis step regenerates the octafluoroadipic acid with high purity, which can then be converted to this compound as described previously. google.com
Optimization Strategies for Synthetic Efficiency and Purity of this compound
The efficient synthesis and high-purity isolation of this compound are critical for its application in various fields. Optimization strategies focus on manipulating reaction conditions to maximize yield and selectivity while employing advanced purification techniques to achieve the desired level of purity.
Influence of Reaction Parameters on Yield and Selectivity
The yield and selectivity of this compound synthesis are significantly influenced by several key reaction parameters, including the choice of oxidizing agent, pH control, and reaction temperature.
Oxidizing Agents: The oxidation of fluorinated precursors is a common route to producing fluorinated dicarboxylic acids and their salts. Various oxidizing agents, such as potassium permanganate, potassium dichromate, and potassium chlorate, have been utilized. google.com The selection of the oxidant can impact the efficiency of the reaction and the profile of byproducts. For instance, a process involving the oxidation of 1,4-divinylperfluorobutane with potassium dichromate has been described. google.com Following the oxidation, any excess oxidizing agent is typically neutralized. The use of reducing agents like oxalic acid or sulfur dioxide is a common practice to remove unreacted oxidant before proceeding with product isolation. google.com
pH Control: The pH of the reaction mixture plays a crucial role in the formation and stability of the desired potassium salt. After the initial oxidation and removal of excess oxidant, the pH is carefully adjusted. In several documented procedures, potassium hydroxide is added to the filtrate to adjust the pH to a specific range, typically between 7.5 and 9. google.com This step ensures the complete conversion of the resulting octafluoroadipic acid to its dipotassium salt form, facilitating its subsequent isolation.
Reaction Temperature and Time: While specific temperature and time parameters are often proprietary and depend on the specific reactants and equipment used, they are critical variables that must be optimized to ensure complete reaction and minimize the formation of degradation products. The reaction is typically monitored until the oxidation is complete. google.com
A documented example outlines a process where 1,4-divinylperfluorobutane is oxidized using potassium dichromate. After removing the excess oxidant with oxalic acid, the pH is adjusted to 9 with potassium hydroxide. The resulting solution is then dried to yield a mixed salt product containing dithis compound. google.com Another example describes a similar process using decafluorocyclohexene as the starting material, with potassium chlorate as the oxidant and a final pH adjustment to 7.5. google.com These examples highlight how the choice of starting material and oxidant necessitates adjustments in the reaction parameters to optimize the yield of the target compound.
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Influence on Yield and Selectivity | Example | Citation |
| Oxidizing Agent | The choice of oxidant (e.g., potassium dichromate, potassium chlorate) affects reaction efficiency and byproduct formation. | Oxidation of 1,4-divinylperfluorobutane with potassium dichromate. | google.com |
| pH Control | Adjustment of pH, typically to a range of 7.5-9 with potassium hydroxide, ensures the complete formation of the dipotassium salt. | Adjusting pH to 9 after oxidation to facilitate the formation of dithis compound. | google.com |
| Removal of Excess Oxidant | Neutralization of excess oxidant with a reducing agent (e.g., oxalic acid) is crucial to prevent side reactions and ensure product purity. | Addition of oxalic acid to remove excess potassium dichromate after oxidation. | google.com |
Iii. Spectroscopic and Structural Elucidation of Potassium Octafluoroadipate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For potassium octafluoroadipate, both ¹H and ¹⁹F NMR are of primary importance, with multi-dimensional techniques offering deeper insights into its complex structure.
Given that this compound is a perfluorinated compound, it does not possess any hydrogen atoms. Therefore, its ¹H NMR spectrum is expected to be silent, showing only signals from residual protons in the NMR solvent or any proton-containing impurities. This characteristic makes ¹H NMR a straightforward method for assessing the purity of a sample with respect to protonated organic contaminants.
Conversely, ¹⁹F NMR spectroscopy is exceptionally informative for this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the structure. For the octafluoroadipate anion (⁻OOC(CF₂)₄COO⁻), two distinct fluorine environments are expected, leading to two main resonances in the ¹⁹F NMR spectrum. The fluorine atoms on the two CF₂ groups adjacent to the carboxylate groups (α-CF₂) will have a different chemical shift compared to the fluorine atoms on the two central CF₂ groups (β-CF₂).
The multiplicity of these signals will be governed by through-bond J-coupling between adjacent, non-equivalent fluorine nuclei. The α-CF₂ signal is expected to appear as a triplet due to coupling with the adjacent β-CF₂ group, while the β-CF₂ signal should also be a triplet due to coupling with the neighboring α-CF₂ group. The integration of these signals would be expected to be in a 1:1 ratio, corresponding to the equal number of α and β difluoromethylene units.
Table 1: Predicted ¹⁹F NMR Data for Octafluoroadipate Anion
| Nucleus Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling Constant |
| α-CF₂ | -115 to -125 | Triplet | JF-F |
| β-CF₂ | -120 to -130 | Triplet | JF-F |
Note: The exact chemical shifts are dependent on the solvent and concentration.
While one-dimensional ¹⁹F NMR is often sufficient for the structural confirmation of this compound, multi-dimensional NMR techniques would be invaluable for the unambiguous assignment of resonances in more complex derivatives or in mixtures.
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment would show correlations between coupled fluorine nuclei. For this compound, a cross-peak would be observed between the signals of the α-CF₂ and β-CF₂ groups, definitively confirming their connectivity.
¹³C-¹⁹F HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These techniques would be used to correlate the fluorine atoms with their directly attached (HSQC) or more distant (HMBC) carbon-13 nuclei. This would allow for the complete assignment of the ¹³C NMR spectrum of the perfluorinated carbon backbone.
These advanced NMR methods are particularly useful for the structural elucidation of polymeric derivatives of octafluoroadipate, where the repeating units can lead to more complex and overlapping spectra.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. For the octafluoroadipate anion, HRMS would be used to confirm its molecular formula. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode.
The primary fragmentation pathway for perfluorinated carboxylates upon collision-induced dissociation (CID) in the mass spectrometer involves an initial decarboxylation (loss of CO₂). This is followed by a series of complex rearrangements and further fragmentation. For the octafluoroadipate dianion, the initial event would likely be the loss of one carboxyl group. The resulting perfluorinated alkyl carboxylate anion would then undergo further fragmentation.
A plausible fragmentation pathway for the singly charged octafluoroadipate anion [C₆F₈O₄]²⁻ is initiated by the loss of a CO₂ molecule. Subsequent fragmentation of the resulting [C₅F₈O₂]⁻ ion can proceed through the cleavage of C-C bonds, often accompanied by fluorine migrations, leading to a cascade of smaller perfluorinated fragments. Common fragment ions observed in the mass spectra of perfluorinated compounds include [CₓF₂ₓ₊₁]⁻ and [CₓF₂ₓ₋₁]⁻ species.
Table 2: Predicted HRMS Data and Fragmentation for Octafluoroadipate Anion
| Ion | Calculated m/z | Description |
| [C₆F₈O₄]²⁻ | 162.9854 | Parent dianion |
| [C₆F₈O₄K]⁻ | 364.9281 | Adduct with potassium |
| [C₅F₈O₂]⁻ | 283.9748 | Loss of CO₂ |
| [C₄F₇]⁻ | 180.9859 | Further fragmentation with fluorine rearrangement |
| [C₃F₅]⁻ | 130.9891 | Further fragmentation |
| [CF₃]⁻ | 68.9952 | Common fragment |
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of synthetic polymers. For polymeric derivatives of this compound, such as polyesters or polyamides formed by condensation reactions of the diacid, MALDI-TOF can provide information on the average molecular weight, the molecular weight distribution (polydispersity), and the structure of the repeating units and end-groups.
The analysis of fluorinated polymers by MALDI-TOF can be challenging due to their often low solubility in common MALDI matrices and potential for unfavorable interactions. To overcome this, specialized fluorinated matrices have been developed that improve the desorption and ionization efficiency of fluorinated analytes.
In a typical MALDI-TOF spectrum of a polymer derived from octafluoroadipate, a series of peaks would be observed, with each peak corresponding to a different chain length (oligomer). The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups and elucidating molecular structure.
For this compound, the IR and Raman spectra are expected to be dominated by vibrations associated with the carboxylate groups and the fluorinated carbon backbone. The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) are particularly characteristic. The asymmetric stretch typically appears as a strong band in the IR spectrum in the region of 1650-1550 cm⁻¹, while the symmetric stretch appears in the 1450-1360 cm⁻¹ region.
The C-F stretching vibrations of the perfluorinated alkyl chain give rise to very strong absorptions in the IR spectrum, typically in the range of 1300-1000 cm⁻¹. These bands are often complex due to the coupling of vibrations of adjacent CF₂ groups.
Raman spectroscopy provides complementary information. While the carboxylate stretches are also observable in the Raman spectrum, the C-C bond vibrations within the fluorinated backbone, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum. The symmetric C-F stretching modes also give rise to strong Raman signals.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Asymmetric COO⁻ Stretch | 1650 - 1550 | Weak | Strong |
| Symmetric COO⁻ Stretch | 1450 - 1360 | Moderate | Strong |
| C-F Stretches | 1300 - 1000 | Strong | Very Strong |
| C-C Stretches | Weak | 900 - 700 | Moderate |
| COO⁻ Bending Modes | 900 - 600 | Moderate | Moderate |
| CF₂ Deformation Modes | 600 - 400 | Moderate | Moderate |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, allowing for its unambiguous identification and the study of its structural properties.
Characteristic Vibrational Modes of the Octafluoroadipate Anion
The C-F stretching vibrations are typically observed in the infrared spectrum as strong absorptions in the region of 1100-1300 cm⁻¹. The high electronegativity of fluorine and the strength of the C-F bond contribute to the high frequency and intensity of these modes. The presence of multiple C-F bonds in the octafluoroadipate anion leads to a series of complex, overlapping bands in this region.
The C-C stretching vibrations of the perfluorinated carbon backbone are generally weaker in intensity in the IR spectrum compared to the C-F stretches and are found at lower frequencies. These modes are often more prominent in the Raman spectrum.
The carboxylate groups (COO⁻) at both ends of the anion give rise to characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching (νₐₛ(COO⁻)) typically appears as a strong band in the IR spectrum around 1550-1650 cm⁻¹, while the symmetric stretching (νₛ(COO⁻)) is found at a lower frequency, approximately 1350-1450 cm⁻¹, and can be observed in both IR and Raman spectra. The exact positions of these bands are sensitive to the coordination environment of the carboxylate groups.
A recent Raman spectroscopic study of various per- and polyfluoroalkyl substances (PFAS) has identified common spectral features for fluorinated alkyl chains, with characteristic bands appearing around 300, 380, and 725 cm⁻¹ acs.org. These bands are attributed to collective skeletal vibrations of the fluorinated carbon backbone and are expected to be present in the Raman spectrum of the octafluoroadipate anion.
Table 1: Predicted Characteristic Vibrational Modes for the Octafluoroadipate Anion
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Asymmetric COO⁻ Stretch | 1550 - 1650 | IR |
| Symmetric COO⁻ Stretch | 1350 - 1450 | IR, Raman |
| C-F Stretches | 1100 - 1300 | IR |
| C-C Stretches | 900 - 1100 | Raman |
| Skeletal Deformations | 300 - 800 | Raman |
Note: The values in this table are predictive and based on typical frequency ranges for the specified functional groups in related fluorinated compounds. Experimental values for this compound may vary.
Spectroscopic Signatures in Different Chemical Environments
The spectroscopic signatures of the octafluoroadipate anion can exhibit noticeable shifts depending on its chemical environment, such as its aggregation state (solid vs. solution) and its interaction with counter-ions or other molecules. These shifts provide valuable information about intermolecular interactions.
In the solid state, the vibrational modes of the octafluoroadipate anion in this compound are influenced by crystal packing forces and coordination to the potassium ions. The coordination of the carboxylate oxygen atoms to the potassium cations can lead to a larger separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν = νₐₛ - νₛ) compared to the free anion. The magnitude of this separation can offer insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).
When dissolved in a polar solvent, the octafluoroadipate anions are solvated, and the interactions with solvent molecules will influence the vibrational frequencies. Hydrogen bonding between the carboxylate oxygens and protic solvent molecules, for instance, would lead to shifts in the COO⁻ stretching bands. The C-F stretching modes are generally less sensitive to the chemical environment but can still show minor shifts.
In coordination polymers or metal-organic frameworks where the octafluoroadipate anion acts as a ligand, the coordination to different metal centers will significantly alter the vibrational spectrum. The strength and geometry of the metal-carboxylate bond will directly impact the frequencies of the COO⁻ stretching modes. The formation of extended structures can also introduce new vibrational modes related to the lattice structure. The use of perfluorinated dicarboxylates in the synthesis of coordination polymers has been explored, and it is noted that a second ligand is often necessary to incorporate these ligands into hybrid structures acs.org.
X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such studies on this compound and its derivatives are essential for understanding their crystal packing, coordination environments, and the nature of non-covalent interactions that govern their supramolecular architectures.
Single-Crystal X-ray Diffraction of this compound
The octafluoroadipate anion, with its two terminal carboxylate groups, can act as a bridging ligand, connecting multiple potassium centers to form a one-, two-, or three-dimensional coordination polymer. The flexible perfluorinated backbone of the anion may adopt different conformations (e.g., linear or bent) to accommodate the crystal packing requirements.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 8 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Z | 2 or 4 |
| Coordination of K⁺ | 6- or 8-coordinate, by carboxylate oxygens |
Note: This table presents hypothetical data based on common crystal structures of similar alkali metal dicarboxylates. The actual crystallographic parameters for this compound can only be determined experimentally.
Crystallographic Insights into Coordination and Supramolecular Interactions of Octafluoroadipates
The crystal engineering of materials containing perfluorinated dicarboxylates is an active area of research. The presence of a highly fluorinated backbone in the octafluoroadipate anion introduces specific supramolecular interactions that are less common in their hydrocarbon analogues. These include halogen bonding (C-F···O or C-F···F interactions) and segregated packing of fluorocarbon and hydrocarbon domains if other ligands are present.
In the crystal structures of metal octafluoroadipates, the coordination of the metal ions by the carboxylate groups is the primary interaction. The octafluoroadipate anion can adopt various coordination modes, leading to the formation of diverse network architectures, from simple chains to complex three-dimensional frameworks. The rigidity and length of the perfluorinated spacer play a crucial role in determining the topology of the resulting coordination polymer.
Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the parent dicarboxylic acid and the charge distribution within the carboxylate groups, which in turn affects the strength of the coordination bonds. The study of coordination polymers based on perfluorinated dicarboxylates has shown that these ligands can lead to materials with interesting properties, such as porosity and hydrophobicity, due to the presence of the fluorinated surfaces nih.gov. The principles of crystal engineering are being applied to design novel materials with desired structures and functions based on these fluorinated building blocks usherbrooke.carsc.org.
Iv. Mechanistic Investigations of Chemical Transformations Involving Potassium Octafluoroadipate
Role as a Nucleophile or Leaving Group in Organic Reactions
The octafluoroadipate dianion, derived from potassium octafluoroadipate, possesses two carboxylate groups, which can potentially act as nucleophiles. However, the nucleophilicity of these carboxylate groups is significantly diminished compared to their non-fluorinated counterparts. The high electronegativity of the fluorine atoms along the carbon chain exerts a strong negative inductive effect (-I effect), withdrawing electron density from the carboxylate groups. This reduction in electron density makes the oxygen atoms less available to attack electrophilic centers.
Despite this reduced nucleophilicity, the octafluoroadipate anion can participate in nucleophilic substitution reactions under specific conditions, particularly with highly reactive electrophiles. For instance, in reactions with potent alkylating agents like alkyl triflates or in intramolecular cyclization reactions, the carboxylate groups can act as internal nucleophiles.
Conversely, the octafluoroadipate moiety can function as a leaving group in certain reactions. In nucleophilic acyl substitution reactions, a carboxylate is generally a moderately good leaving group. The stability of the resulting octafluoroadipate dianion, enhanced by the inductive effect of the fluorine atoms, would favor its departure. The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The equilibrium of the reaction is often dictated by the relative basicity of the nucleophile and the leaving group, with the weaker base being the better leaving group.
Table 1: Comparison of Nucleophilicity and Leaving Group Ability
| Compound/Ion | Relative Nucleophilicity | Relative Leaving Group Ability | Governing Factors |
|---|---|---|---|
| Adipate | Moderate | Moderate | Weaker inductive effect of alkyl chain |
| Octafluoroadipate | Low | Good | Strong -I effect of perfluoroalkyl chain |
| Trifluoroacetate | Very Low | Very Good | Strong -I effect of CF3 group |
| Acetate | High | Poor | +I effect of methyl group |
Reaction Kinetics and Thermodynamic Profiles of Octafluoroadipate Reactivity
Detailed kinetic and thermodynamic data specifically for reactions involving this compound are scarce. However, insights can be gained from studies on the thermal decomposition of other perfluorinated carboxylic acids (PFCAs). The thermal degradation of PFCAs is known to proceed through decarboxylation. For a dicarboxylic acid like octafluoroadipic acid, this process would likely occur in a stepwise manner.
Theoretical studies on the decomposition of PFCAs suggest that the initial step is the cleavage of a C-C bond, often being the rate-determining step. The presence of fluorine atoms significantly strengthens the C-F bonds and influences the stability of the resulting radical or ionic intermediates.
Investigations into the degradation kinetics of perfluorooctanoic acid (PFOA) have shown that decarboxylation is a key step in its decomposition mechanism. researchgate.netnih.gov The rate constants for these reactions are highly temperature-dependent, as described by the Arrhenius equation. While direct quantitative data for this compound is unavailable, the principles governing the degradation of other PFCAs provide a framework for understanding its thermal stability and decomposition pathways.
Table 2: Representative Kinetic Data for the Decomposition of a Perfluorinated Carboxylic Acid (PFOA)
| Reaction Step | Temperature Range (K) | Arrhenius Equation (k = A * exp(-Ea/RT)) | Source |
|---|---|---|---|
| Decarboxylation | 200-500 | k(s⁻¹) = 2.14 × 10¹³ exp(-33.02 kcal·mol⁻¹/RT) | researchgate.net |
Note: This data is for PFOA and serves as an illustrative example of the kinetics of PFCA degradation.
Pathways of Derivatization and Functionalization of this compound
The carboxylate groups of this compound are the primary sites for derivatization and functionalization. These reactions typically involve the conversion of the carboxylate groups into other functional groups, such as esters, amides, or acid halides.
Esterification: this compound can be converted to its corresponding diester through reaction with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide can proceed via nucleophilic substitution, although this may require harsher conditions due to the reduced nucleophilicity of the carboxylate.
Amide Formation: The formation of amides can be achieved by first converting the potassium salt to the corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive diacyl chloride can then readily react with a primary or secondary amine to yield the corresponding diamide. Direct condensation of the carboxylic acid with an amine using coupling agents is also a common method. nih.gov
Reduction: The carboxylate groups can be reduced to alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would yield 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol.
Table 3: Common Derivatization Reactions of Perfluorinated Carboxylic Acids
| Reaction Type | Reagents | Product Functional Group | General Conditions |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst or Alkyl Halide | Diester | Acid catalysis or elevated temperature |
| Amide Formation | SOCl₂, then Amine or Amine, Coupling Agent | Diamide | Anhydrous conditions for acyl chloride formation |
| Reduction | LiAlH₄ | Diol | Anhydrous ether solvent |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Diacyl Chloride | Anhydrous conditions |
Catalytic Aspects and Interactions with Catalytic Systems
The interaction of this compound with catalytic systems is an area with limited specific research. However, based on the chemistry of carboxylates and perfluorinated compounds, several potential interactions can be inferred.
In catalytic reactions where the octafluoroadipate anion acts as a nucleophile, the choice of catalyst can be crucial. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, could be employed to enhance the solubility of the salt in organic solvents and increase the effective concentration of the nucleophile.
In reactions involving the functionalization of the perfluorinated backbone, transition metal catalysts could play a role. For example, C-H activation of a partially fluorinated analog is a potential route for further functionalization, although the high strength of C-F bonds makes direct C-F activation challenging.
Furthermore, the perfluorinated chain of octafluoroadipate can influence the properties of catalytic systems. The lipophobic and hydrophobic nature of the fluorinated chain might be exploited in biphasic catalysis, where the catalyst is sequestered in a fluorous phase. The potassium cations can also interact with crown ethers or other ligands, which could modulate the reactivity of the carboxylate anions.
While speculative, the unique electronic and physical properties of this compound suggest that it could serve as a ligand or a component in the design of novel catalytic systems, particularly in the field of fluorous chemistry. Further research is needed to explore these potential applications.
V. Theoretical and Computational Chemistry Applied to Potassium Octafluoroadipate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in providing a detailed picture of the electronic distribution and its implications for chemical reactivity.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. whiterose.ac.uk For the octafluoroadipate anion ([C6F8O4]2-), DFT studies can elucidate the distribution of electron density, which is crucial for understanding its stability and reactivity. These calculations can map out the electrostatic potential surface, highlighting electron-rich and electron-poor regions. The highly electronegative fluorine and oxygen atoms are expected to draw electron density, creating a complex electronic landscape that influences how the anion interacts with the potassium cations and other molecules.
Key parameters that can be obtained from DFT calculations on the octafluoroadipate anion include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater tendency to donate electrons in a reaction.
Atomic Charges: DFT can calculate the partial charges on each atom, providing insight into the polar nature of the C-F and C-C bonds within the fluorinated backbone, as well as the carboxylate groups.
Bond Orders and Bond Lengths: Theoretical bond orders and lengths can be calculated and compared with experimental data, if available, to validate the computational model.
An illustrative table of the type of data that could be generated from DFT calculations is presented below.
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.5 eV | Indicates potential for electron donation. |
| LUMO Energy | -0.2 eV | Suggests susceptibility to electron acceptance. |
| HOMO-LUMO Gap | 7.3 eV | Relates to the chemical stability of the anion. |
| Partial Charge on Carboxylate Oxygen | -0.8 e | Highlights the primary sites for interaction with cations. |
| Partial Charge on Fluorine | -0.4 e | Shows the electron-withdrawing effect of fluorine. |
This table is for illustrative purposes to show the type of data generated by DFT calculations.
Computational chemistry can be used to model the mechanisms of reactions involving the octafluoroadipate anion. By calculating the energies of potential intermediates and transition states, researchers can map out the entire reaction pathway. This is particularly useful for understanding decomposition pathways, or its reactions with other chemical species. For instance, in a hypothetical hydrolysis reaction, DFT could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps. The calculated activation energies for each step would reveal the rate-determining step of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netresearchgate.nete3s-conferences.orgzjyywjy.com.cnrsc.org For potassium octafluoroadipate, MD simulations can be used to explore the conformational flexibility of the octafluoroadipate anion and its interactions with the surrounding potassium ions and solvent molecules.
The octafluoroadipate anion, with its six-carbon chain, can adopt various conformations. MD simulations can reveal the most stable conformations and the energy barriers between them. This is achieved by solving Newton's equations of motion for a system of atoms, using a force field to describe the interatomic interactions.
Key insights from MD simulations would include:
Radial Distribution Functions (RDFs): RDFs can describe the probability of finding a potassium ion at a certain distance from the oxygen atoms of the carboxylate groups, providing a picture of the ion pairing and coordination. researchgate.netresearchgate.netrsc.org
Solvation Structure: In a solution, MD simulations can model how solvent molecules arrange themselves around the this compound, which is crucial for understanding its solubility and reactivity in different media.
Transport Properties: Properties such as diffusion coefficients can be calculated from MD simulations, which are important for understanding the mobility of the ions in a solution. e3s-conferences.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, it is possible to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the structure of the molecule and to assign specific vibrational modes to the observed peaks. For the octafluoroadipate anion, characteristic peaks would be expected for the C-F stretching and bending modes, as well as the symmetric and asymmetric stretching of the carboxylate groups.
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as 13C and 19F. whiterose.ac.uk These theoretical predictions can be invaluable in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
An example of the kind of data that could be generated for predicted spectroscopic properties is shown below.
| Spectroscopic Technique | Predicted Data (Illustrative) | Interpretation |
| IR Spectroscopy | 1680 cm-1, 1420 cm-1 | Asymmetric and symmetric C=O stretching in carboxylate. |
| 1100-1250 cm-1 | C-F stretching modes. | |
| 19F NMR | -115 ppm, -125 ppm | Chemical shifts for different fluorine environments. |
| 13C NMR | 170 ppm | Chemical shift for the carboxylate carbons. |
| 110-120 ppm | Chemical shifts for the fluorinated carbons. |
This table is for illustrative purposes to show the type of data generated by computational spectroscopic predictions.
Structure-Reactivity Relationships Derived from Theoretical Models
By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. For instance, the calculated electronic properties of the octafluoroadipate anion can be correlated with its observed chemical behavior. Theoretical models can help to explain how the presence of eight fluorine atoms influences the acidity of the parent diacid and the stability of the resulting anion. These models can also be used to predict how modifications to the chemical structure, such as changing the chain length or the degree of fluorination, would affect the properties and reactivity of the molecule.
Vi. Advanced Applications of Octafluoroadipate in Materials Science and Polymer Chemistry
As a Monomer and Cross-Linking Agent in Fluorinated Polymer Synthesis
Dimethyl octafluoroadipate (DMOFA) is a key monomer used in the synthesis of specialized fluorinated polymers. rsc.orgrsc.org As a diester, it can react with diols through condensation polymerization to form polyesters, introducing a segment of eight fluorine atoms into the polymer backbone. This fluorinated moiety is crucial for modifying the physicochemical properties of the final polymer. nih.gov
Research has demonstrated the successful synthesis of fluorinated polyesters by reacting dimethyl octafluoroadipate with ethylene (B1197577) glycol. rsc.orgrsc.org This polycondensation reaction yields poly(ethylene octafluoroadipate). The synthesis process has been optimized by evaluating the influence of various parameters, including temperature, the use of vacuum, and the application of ultrasound. rsc.orguminho.pt
Ultrasound has been identified as a critical factor in achieving high conversion rates, showing an increase of approximately 20% compared to reactions conducted without it. rsc.orguminho.pt The positive effect of ultrasound was found to be more significant for higher molecular weight monomers like DMOFA. rsc.orgrsc.org The study systematically explored different reaction conditions to maximize the yield and properties of the resulting fluorinated polyester.
| Condition | Temperature (°C) | Ultrasound (US) | Catalyst | Key Finding | Reference |
|---|---|---|---|---|---|
| 1 | 70 | No | None | Baseline conversion rate. | rsc.org |
| 2 | 70 | Yes | None | Significantly increased conversion rate (~20% higher). | rsc.orgrsc.org |
| 3 | 40 | Yes | None | Reaction proceeds at lower temperatures with ultrasound. | rsc.org |
| 4 | 70 | Yes | Candida antarctica lipase (B570770) (CALB) | Marginal improvement in reaction favorability. | rsc.orgrsc.org |
The use of octafluoroadipate derivatives as monomers is a foundational step in creating novel polymeric architectures. acs.org By incorporating the -(CF2)4- segment into a polymer chain, such as in poly(ethylene octafluoroadipate), a new material with a distinct combination of properties is formed. rsc.orgrsc.org These fluorinated polyesters are part of a broader class of fluoropolymers known for their exceptional stability and performance in harsh environments. nih.govmdpi.com
The properties of these novel polymers, including thermal stability, chemical resistance, and surface energy, are directly influenced by the high fluorine content. nih.govresearchgate.net This allows for the design of materials tailored for specific high-performance applications where traditional hydrocarbon-based polymers may fail. The development of such polymers represents a significant advancement in creating materials with enhanced durability and specialized functionalities. wikipedia.org
Precursor in Functional Material Development
The unique chemical structure of octafluoroadipate lends itself to applications beyond linear polymers, serving as a potential precursor for more complex functional materials.
The development of high-purity precursor materials is vital for producing high-efficiency perovskite solar cells. nih.gov Research in this area has focused on various synthesis methods, including aqueous approaches, to produce materials like formamidinium lead iodide (FAPbI3) microcrystals on a large scale. nih.govresearchgate.net While the field of perovskite precursors is actively being explored, the specific use of octafluoroadipate derivatives in the synthesis of these materials is not prominently documented in current research literature.
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). researchgate.netyoutube.commdpi.com The properties of these materials, such as high porosity and large surface area, are determined by the geometry of the metal node and the length and functionality of the organic linker. oaes.ccupf.edu
Octafluoroadipic acid, the dicarboxylic acid precursor to potassium octafluoroadipate, is structurally suitable to act as an organic linker. Its two carboxylate groups can coordinate with metal centers, bridging them to form one-, two-, or three-dimensional networks. The fluorinated aliphatic backbone of the octafluoroadipate linker could impart unique properties to the resulting MOF, such as increased hydrophobicity and chemical stability. While the theoretical potential for using octafluoroadipate in this capacity is clear, specific examples of its incorporation into CPs or MOFs are not widely reported in the scientific literature.
Advanced Characterization of Materials Incorporating Octafluoroadipate Units
A thorough characterization is essential to understand the structure-property relationships of materials containing octafluoroadipate units. A suite of advanced analytical techniques is employed to evaluate their chemical composition, thermal stability, and molecular weight distribution. researchgate.netpageplace.de
For the fluorinated polyesters synthesized from dimethyl octafluoroadipate, researchers have utilized a combination of spectroscopic and analytical methods for a full characterization. rsc.orgrsc.org These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are used to confirm the chemical structure of the polymer, verifying the successful incorporation of the octafluoroadipate monomer and the ethylene glycol units. rsc.org
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the characteristic functional groups present in the polyester, such as the ester carbonyl (C=O) and carbon-fluorine (C-F) bonds. rsc.orgnih.gov
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer, determining its decomposition temperature and suitability for high-temperature applications. rsc.org
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry: This method provides information on the molecular weight distribution of the synthesized polymer chains. rsc.org
Beyond these specific methods, a broader range of advanced characterization techniques is available to probe the properties of fluorinated materials at various scales. aip.orgepfl.chmdpi.com
| Technique | Abbreviation | Information Obtained | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance | NMR | Chemical structure and composition confirmation. | rsc.org |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups. | rsc.org |
| Thermogravimetric Analysis | TGA | Thermal stability and degradation profile. | rsc.org |
| MALDI-TOF Mass Spectrometry | MALDI-TOF | Molecular weight and polymer distribution. | rsc.org |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical states. | aip.org |
| Scanning Electron Microscopy | SEM | Surface morphology and topography. | aip.org |
| Transmission Electron Microscopy | TEM | Internal microstructure and nanoscale features. | mdpi.com |
| X-ray Diffraction | XRD | Crystalline structure and phase identification. | aip.org |
Vii. Advanced Analytical Methodologies for Detection and Quantification of Potassium Octafluoroadipate
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is essential for separating the octafluoroadipate anion from complex sample matrices and for assessing the purity of the compound. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, perfluorinated carboxylic acids (PFCAs) like octafluoroadipic acid are polar and non-volatile, requiring a chemical derivatization step to convert them into less polar and more volatile analogues suitable for GC analysis. nih.gov This process typically involves esterification or amidation of the carboxylic acid groups. nih.gov
The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components are subsequently ionized and detected by a mass spectrometer (MS), which provides mass-to-charge ratio information, enabling definitive identification and quantification. researchgate.net GC-MS offers high chromatographic resolution, which can be advantageous for separating isomeric compounds. nih.gov
Research Findings: Studies on various PFCAs have demonstrated the efficacy of derivatization for GC-MS analysis. Common derivatizing agents include various alcohols (to form esters) or 2,4-difluoroaniline (B146603) (to form anilides). nih.gov For instance, a method using isobutyl chloroformate to convert PFCAs into their isobutyl esters has been successfully applied. researchgate.net Another approach involves amidation using 2,4-difluoroaniline and N,N′-dicyclohexylcarbodiimide (DCC), which has been shown to successfully transform a range of PFCAs (C4-C12) into their anilide derivatives for GC detection. nih.gov Following derivatization, the samples are injected into the GC-MS for analysis. The limits of detection (LOD) for such methods can be in the low microgram-per-liter (μg/L) range. nih.gov
| Derivatization Method | Reagents | Target Derivative | Applicability | Reference |
|---|---|---|---|---|
| Amidation | 2,4-difluoroaniline (DFA) and N,N′-dicyclohexylcarbodiimide (DCC) | Anilide Derivative | Successfully transforms C4-C12 PFCAs. | nih.gov |
| Esterification | Isobutyl chloroformate, Pyridine | Isobutyl Ester | Effective for C6-C12 PFCAs. | researchgate.net |
| Esterification | Diphenyl diazomethane | Diphenylmethyl Ester | Rapid (<1 min) derivatization for C2-C14 PFCAs. | acs.org |
| Silylation | BSTFA–TMCS (99:1) | Trimethylsilyl Ester | Used for PFOA, PFNA, and PFDoA analysis. | oup.com |
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) | oup.com |
| Injection Mode | Splitless | oup.com |
| Carrier Gas | Helium (1 mL/min) | oup.com |
| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 110°C, ramp 25°C/min to 280°C (5 min) | oup.com |
| Detector | Mass Spectrometer (MS) or Micro-Electron Capture Detector (μECD) | nih.govoup.com |
Liquid chromatography (LC) is the predominant analytical technique for the analysis of per- and polyfluoroalkyl substances (PFAS), including the octafluoroadipate anion. mdpi.comchromatographyonline.com Unlike GC, LC can directly analyze polar, non-volatile compounds in their ionized form, eliminating the need for derivatization. nih.gov The separation is typically achieved using reversed-phase columns (e.g., C18). nih.gov
Coupling LC with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) detectors provides exceptional sensitivity and selectivity. mdpi.com Techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with detectors like triple quadrupole (QqQ) or Q-Trap mass spectrometers are widely used for trace-level quantification of these compounds in complex environmental and biological matrices. mdpi.comnih.gov
Research Findings: Numerous studies have established robust LC-MS/MS methods for a wide array of PFAS. nih.gov These methods demonstrate high sensitivity, with limits of detection (LODs) and limits of quantification (LOQs) often reaching the nanogram-per-liter (ng/L) or even picogram-per-gram (pg/g) levels. mdpi.com For example, a validated method for 30 PFAS in human plasma using LC-MS/MS reported LOQs ranging from 0.009 to 0.245 µg/L. nih.gov The use of isotope dilution, where stable isotope-labeled internal standards are used, is a common practice to ensure high accuracy and correct for matrix effects. nih.gov
| Technique | Matrix | Column Example | LOD Range | LOQ Range | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | Dust | Not Specified | 0.08–0.68 pg/g | 0.26–2.25 pg/g | mdpi.com |
| LC-MS/MS | Fish Fillet | Not Specified | 0.04 ng/g | Not Specified | nih.gov |
| UPLC-MS/MS | Water | Zorbax C18 (50 mm × 2.1 mm, 1.8 µm) | 0.03–0.48 ng/L | Not Specified | mdpi.com |
| LC-MS/MS | Human Plasma | Acquity HSS T3 C18 (2.1 × 100 mm, 1.8 µm) | Not Specified | 0.009–0.245 µg/L | nih.gov |
Advanced Spectroscopic Methods for Trace Analysis and Speciation
Spectroscopic techniques are employed for the elemental analysis of potassium in samples containing potassium octafluoroadipate. These methods focus on quantifying the total potassium content rather than the intact molecule.
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid atomic emission spectroscopy technique used for elemental analysis. nih.govfrontiersin.org It operates by focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and generates a high-temperature plasma. As the plasma cools, excited atoms and ions decay to lower energy states, emitting light at characteristic wavelengths for each element. The spectrum of this emitted light is collected and analyzed to determine the elemental composition of the sample. frontiersin.org
LIBS is particularly advantageous for its speed, minimal sample preparation, and ability to analyze samples in various states (solid, liquid, gas). For potassium quantification, the strong emission lines at 766.45 nm and 769.90 nm are typically monitored. frontiersin.org
Research Findings: LIBS has been successfully applied to the quantitative analysis of potassium in diverse and complex matrices, such as soil and geological samples. nih.govcaltech.edu Research has shown that LIBS can achieve prediction accuracies ranging from 12% to 30% for potassium in standard reference soils. caltech.edu By optimizing experimental parameters, the technique is capable of quantifying potassium concentrations over a wide dynamic range. Calibration curves are generated using matrix-matched standards to ensure accuracy. caltech.edu Recent advancements, such as direct-focused LA-LIBS, have been shown to improve data stability and overcome matrix effects, especially from moisture, enhancing the reliability of the analysis. frontiersin.org
| Parameter | Example Specification | Performance Metric | Result | Reference |
|---|---|---|---|---|
| Laser Type | Nd:YAG | LOD (Weighted) | 169 ppm | caltech.edu |
| Laser Wavelength | 266 nm | LOQ (Weighted) | 328 ppm | caltech.edu |
| Analytical Line | K I 766.45 nm | R² (Calibration Curve) | 0.93 (direct-focused LA-LIBS) | frontiersin.org |
| Pulse Energy | 35 mJ | Instrument Precision | 0.4 to 5.3% | caltech.edu |
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are well-established techniques for the quantitative determination of elements, including potassium. researchgate.net
In AAS, a sample solution is aspirated into a flame (typically air-acetylene), where it is atomized. A light source, such as a potassium hollow-cathode lamp, emits radiation at a wavelength that is specifically absorbed by ground-state potassium atoms (e.g., 769.9 nm). The amount of light absorbed is proportional to the concentration of potassium in the sample. oiv.intoiv.int A key consideration for potassium analysis is the potential for ionization in the flame, which can be suppressed by adding an ionization buffer, such as a cesium chloride solution, to both samples and standards. oiv.intoiv.int
In AES, the high temperature of a flame or plasma excites atoms to higher energy levels. Upon returning to the ground state, they emit light at characteristic wavelengths. The intensity of this emission is proportional to the analyte concentration. While flame AES is simpler, it can be susceptible to ionization interference for elements like potassium. researchgate.net
Research Findings: Standardized methods for potassium determination by AAS are widely available for various sample types. The direct aspiration of a diluted sample into an air-acetylene flame is a common procedure. nemi.gov Analytical ranges can be adjusted, for example, from 0.01 to 1.0 mg/L or 0.10 to 10.0 mg/L, by preparing appropriate working standards. nemi.gov The method is robust and reliable, providing accurate quantification of total potassium after sample digestion or dissolution.
| Parameter | Typical Setting | Reference |
|---|---|---|
| Technique | Flame Atomic Absorption Spectrometry | oiv.intnemi.gov |
| Wavelength | 769.9 nm | oiv.intoiv.int |
| Flame | Air-acetylene | oiv.int |
| Light Source | Potassium hollow-cathode lamp | oiv.int |
| Ionization Suppressant | Cesium Chloride (CsCl) solution | oiv.intoiv.int |
Viii. Emerging Research Avenues and Future Perspectives for Potassium Octafluoroadipate
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional methods for producing perfluorinated compounds, such as electrochemical fluorination (ECF), have been instrumental but are often associated with high energy consumption and the use of hazardous reagents like hydrogen fluoride. google.comwikipedia.orgtaylorandfrancis.com Consequently, a significant research thrust is the development of greener and more sustainable synthetic routes to compounds like potassium octafluoroadipate.
Electrochemical and Flow Chemistry Approaches:
Recent advancements in synthetic chemistry are paving the way for safer and more efficient fluorination processes. The integration of electrochemistry with continuous flow technology presents a promising alternative to traditional batch processes. chemistryworld.comrsc.org Flow chemistry, in particular, offers several advantages, including improved safety when handling hazardous reagents, enhanced reaction control, and better scalability. mit.edubeilstein-journals.orgresearchgate.net For the synthesis of this compound, these techniques could lead to higher yields, reduced reaction times, and a minimized environmental footprint.
| Synthetic Method | Key Advantages | Relevance for this compound |
| Electrochemical Fluorination (ECF) | Direct fluorination method | Established but energy-intensive |
| Flow Electrochemistry | Enhanced safety, scalability, and control | A safer and more efficient production pathway |
| Continuous Flow Fluorination | Reduces hazards, improves selectivity | Potential for streamlined, large-scale synthesis |
Biocatalysis:
Another frontier in sustainable synthesis is the use of biocatalysis. While naturally occurring fluorine-processing enzymes are rare, research is exploring the use of carbon-carbon bond-forming enzymes on fluorinated substrates. escholarship.orgproquest.com The development of "fluorinase" biotechnology and other fluorine biocatalysts could enable the selective and environmentally benign synthesis of fluorinated molecules. nih.govresearchgate.net For this compound, this could mean developing enzymatic pathways that accept fluorinated precursors, offering a highly selective and sustainable manufacturing process. nih.gov
Exploration of Bio-Inspired and Sustainable Applications
The unique properties of fluorinated compounds, such as hydrophobicity and chemical stability, make them ideal candidates for creating bio-inspired and sustainable materials. Research into this compound is expected to expand into applications that mimic biological systems or address environmental challenges.
Advanced Materials and Coatings:
Fluorinated polymers are known for their desirable properties, including chemical stability and low reactivity. researchgate.net this compound can serve as a monomer or a building block for creating novel polymers with advanced functionalities. These could include superhydrophobic surfaces that mimic the self-cleaning properties of a lotus leaf or anti-fouling coatings for marine applications. The introduction of fluorine can significantly influence the self-assembly of molecules, leading to the formation of stable and robust supramolecular structures. nih.govresearchgate.net
Biomedical Applications:
The incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. mit.edu While direct therapeutic applications of this compound are not the focus, it could be used to create fluorinated materials for biomedical devices, drug delivery systems, or tissue engineering scaffolds. Bio-inspired synthesis methods are being developed to create functional materials for environmental and medical applications, a field where fluorinated compounds could play a significant role. researchgate.netrsc.org
| Potential Application Area | Bio-Inspired Concept | Role of this compound |
| Advanced Coatings | Lotus effect (superhydrophobicity) | Building block for water-repellent polymers |
| Marine Applications | Anti-fouling surfaces of marine organisms | Component of durable, low-friction coatings |
| Biomedical Materials | Self-assembly of biological structures | Monomer for biocompatible and stable polymers |
Integration with Advanced Catalysis and Reaction Design
Modern catalytic methods are revolutionizing how complex molecules are synthesized. The integration of this compound with advanced catalysis can unlock new chemical transformations and provide access to a wider range of functional derivatives.
Decarboxylative coupling reactions represent a powerful strategy for forming new carbon-fluorine or carbon-carbon bonds. nih.gov this compound, with its two carboxyl groups, is an ideal substrate for such reactions. Advanced catalytic systems, including photoredox- and electrocatalysis, can be employed to mediate these transformations under mild conditions, offering a high degree of functional group tolerance. researchgate.net This would enable the use of this compound as a versatile building block for synthesizing a variety of medicinally relevant fluorinated compounds and complex molecular architectures. nih.gov
Computational Design and Predictive Modeling for New Octafluoroadipate Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in materials science and drug discovery. These methods can be leveraged to accelerate the design and development of new materials derived from this compound.
Predicting Properties and Reactivity:
Computational methods, such as density functional theory (DFT), can be used to predict the physicochemical properties of new octafluoroadipate derivatives before they are synthesized in the lab. nih.gov This includes predicting NMR spectra, which can aid in the identification of new compounds. nih.gov Furthermore, computational models can provide insights into reaction mechanisms and help optimize reaction conditions for the synthesis of these new derivatives. dtu.dkfiu.edu
Designing Novel Materials:
By simulating how different octafluoroadipate-based molecules will interact and self-assemble, researchers can design new polymers and supramolecular structures with specific, targeted properties. researchgate.net For instance, computational modeling can help in designing fluorinated polymers with optimal chain conformation for specific applications. This predictive capability reduces the trial-and-error of experimental work, saving time and resources in the development of new functional materials.
| Computational Approach | Application for Octafluoroadipate Derivatives | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of spectroscopic and electronic properties | Accurate identification and characterization of new compounds |
| Molecular Dynamics (MD) Simulations | Modeling the self-assembly of polymers and supramolecular structures | Design of materials with tailored morphologies and functions |
| Reaction Pathway Sampling | Elucidating mechanisms for new synthetic routes | Optimization of reaction conditions and discovery of novel transformations |
Q & A
Q. What are the established synthetic routes for potassium octafluoroadipate, and how do reaction conditions influence yield?
this compound is typically synthesized via fluorination of adipic acid derivatives followed by salt formation with potassium hydroxide. Key steps include esterification of adipic acid with fluorinated alcohols (e.g., hexafluoroisopropanol) and subsequent deprotonation. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., anhydrous DMF), and stoichiometric ratios (e.g., 1:2 for adipic acid to fluorinating agent) critically affect yield and purity. Characterization via NMR and XRD confirms structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Fluorine NMR ( NMR): Identifies fluorination patterns and quantifies impurities (e.g., residual fluorinated esters).
- X-ray Diffraction (XRD): Resolves crystal structure and salt coordination geometry.
- Elemental Analysis (EA): Validates stoichiometry (e.g., K:CFO ratio).
- FT-IR Spectroscopy: Confirms functional groups (e.g., C-F stretches at 1150–1250 cm) .
Q. How can researchers optimize purification protocols for this compound?
Recrystallization from polar aprotic solvents (e.g., acetonitrile) at low temperatures (0–5°C) minimizes byproduct contamination. Centrifugation or vacuum filtration removes unreacted precursors. Purity >98% is achievable with iterative solvent washing .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported thermal stability data for this compound?
Conflicting thermogravimetric analysis (TGA) results may arise from hydration states or trace solvents. To resolve this:
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with tailored properties?
Density Functional Theory (DFT) predicts electronic structure, fluorophilicity, and anion-cation interactions. For example:
Q. What methodologies resolve contradictions in fluorometric assay results for this compound in biological matrices?
Interference from endogenous fluorophores (e.g., NADH) can skew results. Solutions include:
- Sample Pre-treatment: Size-exclusion chromatography to isolate low-MW analytes.
- Selective Quenching: Add NaN to suppress autofluorescence.
- Standard Additions: Spiking known concentrations to validate recovery rates (85–110%) .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
Implement Quality-by-Design (QbD) principles:
Q. What statistical approaches validate the reproducibility of this compound’s electrochemical behavior?
Use cyclic voltammetry (CV) with triplicate measurements per sample. Apply:
- Bland-Altman Plots: Assess agreement between replicates.
- ANOVA: Compare means across batches (p < 0.05 threshold). Report confidence intervals for redox potentials (±10 mV) .
Tables of Representative Data
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 245–250°C (decomp.) | DSC | |
| Solubility in HO | 12.5 g/L (25°C) | Gravimetric Analysis | |
| NMR Shift | -75 ppm (CF groups) | 470 MHz NMR |
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
